![molecular formula C8H7BrF2 B1490770 1-Bromo-4-(2,2-difluoroethyl)benzene CAS No. 1379313-67-3](/img/structure/B1490770.png)
1-Bromo-4-(2,2-difluoroethyl)benzene
Overview
Description
Scientific Research Applications
Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes
This compound can be used in the synthesis of polyfluoroalkoxy-substituted bromobenzenes . These types of compounds are of great interest in pharmaceutical chemistry due to their presence in many important drugs .
Direct Arylation of Heteroarenes
“1-Bromo-4-(2,2-difluoroethyl)benzene” can be used in the direct arylation of heteroarenes . This process involves the functionalization of C-H bonds using aryl halides as aryl sources and Pd-catalysts .
Development of Anticancer Agents
The (polyfluoroalkoxy)benzene unit, which can be synthesized using this compound, is found in Sonidegib, an anticancer agent used for treating basal-cell carcinoma .
Treatment of Mucoviscidose
Lumacaftor, a drug used to treat Mucoviscidose, contains a (polyfluoroalkoxy)benzene unit. This unit can be synthesized using "1-Bromo-4-(2,2-difluoroethyl)benzene" .
Development of Nonsteroidal PDE4 Inhibitors
Difamilast, a topical, selective, nonsteroidal PDE4 inhibitor developed for the treatment of atopic dermatitis, contains a di- or a tri-fluoroalkoxybenzene unit. This unit can be synthesized using "1-Bromo-4-(2,2-difluoroethyl)benzene" .
Research and Teaching
This compound can be used in teaching and research institutions for the study and understanding of chemical reactions and processes .
Mechanism of Action
Mode of Action
1-Bromo-4-(2,2-difluoroethyl)benzene likely interacts with its targets through nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophile (a molecule or ion that accepts an electron pair). The bromine atom in 1-Bromo-4-(2,2-difluoroethyl)benzene is a good leaving group, making it susceptible to attack by nucleophiles .
Biochemical Pathways
Brominated and fluorinated compounds are often involved in halogenation reactions, which can lead to significant changes in the biochemical properties of organic molecules .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed well in the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces .
Result of Action
Given its reactivity, it could potentially react with a variety of biomolecules, altering their structure and function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1-Bromo-4-(2,2-difluoroethyl)benzene . For instance, its reactivity might be enhanced in certain solvents or under certain pH conditions. Furthermore, it should be stored at a normal temperature for optimal stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromo-4-(2,2-difluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYYBCSAJYZLDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2,2-difluoroethyl)benzene | |
CAS RN |
1379313-67-3 | |
Record name | 1-bromo-4-(2,2-difluoroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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